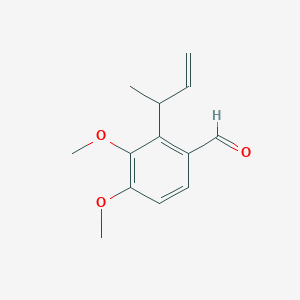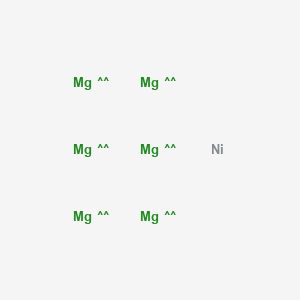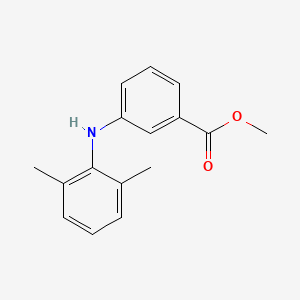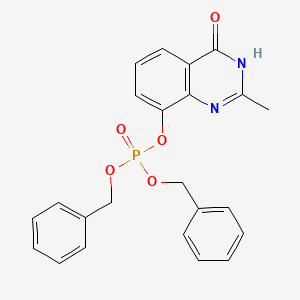
1-Cyclohexylbuta-2,3-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexylbuta-2,3-dien-1-one is an organic compound with the molecular formula C10H14O It is characterized by a cyclohexyl group attached to a buta-2,3-dien-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylbuta-2,3-dien-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with buta-2,3-dien-1-one under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF). The mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylbuta-2,3-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dienone moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Cyclohexylbutanoic acid.
Reduction: Cyclohexylbutanol.
Substitution: Cyclohexyl-substituted buta-2,3-dien-1-one derivatives.
Scientific Research Applications
1-Cyclohexylbuta-2,3-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Cyclohexylbuta-2,3-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s dienone moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
1-Cyclohexylbuta-2,3-dien-1-one can be compared with other similar compounds such as:
1,3-Cyclohexadien-1-one: This compound has a similar dienone structure but lacks the cyclohexyl group, making it less sterically hindered.
Buta-2,3-dien-1-one: This simpler compound lacks the cyclohexyl group and is more reactive due to the presence of the conjugated diene system.
Uniqueness: The presence of the cyclohexyl group in this compound imparts unique steric and electronic properties, making it distinct from other dienone compounds
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis and a subject of interest in various fields of study. Further research into its properties and applications will continue to uncover new possibilities for this versatile compound.
Properties
CAS No. |
378186-97-1 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h6,9H,1,3-5,7-8H2 |
InChI Key |
ZLUOAQRNDWQTMG-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC(=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole](/img/structure/B14238193.png)
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14238202.png)

![9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl-](/img/structure/B14238242.png)
![[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid](/img/structure/B14238248.png)

![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)

![3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid](/img/structure/B14238261.png)

![5H-[1,2,4]Thiadiazolo[4,5-a]pyridine](/img/structure/B14238267.png)

![N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium](/img/structure/B14238282.png)
![N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide](/img/structure/B14238284.png)
